Home > Products > Screening Compounds P76743 > Valsartan impurity I
Valsartan impurity I - 443093-86-5

Valsartan impurity I

Catalog Number: EVT-1793102
CAS Number: 443093-86-5
Molecular Formula: C24H28N2O3
Molecular Weight: 392.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Valsartan impurity I is a chemical compound associated with valsartan, an antihypertensive medication primarily used to treat high blood pressure and heart failure. Valsartan belongs to a class of drugs known as angiotensin II receptor antagonists. Impurities in pharmaceuticals, including valsartan impurity I, can arise during the synthesis process and may affect the drug's efficacy and safety. Understanding these impurities is crucial for pharmaceutical quality control and regulatory compliance.

Source

Valsartan impurity I is derived from the synthesis of valsartan, which involves several chemical reactions and intermediates. The identification of this impurity has been documented in various studies focusing on the characterization of valsartan and its related substances . The presence of impurities in valsartan formulations can result from incomplete reactions, degradation, or contamination during manufacturing processes.

Classification

Valsartan impurity I falls under the category of pharmaceutical impurities, specifically related substances that can arise during the synthesis of valsartan. These impurities are classified based on their chemical nature, origin, and potential impact on drug safety and efficacy.

Synthesis Analysis

Methods

The synthesis of valsartan typically involves multiple steps, with particular attention to minimizing impurities. A common method includes the reaction between valine methyl ester hydrochloride and 2-cyano-4'-bromomethylbiphenyl, followed by additional reactions to yield the crude valsartan product .

Technical Details

  1. Initial Reaction: Valine methyl ester hydrochloride reacts with 2-cyano-4'-bromomethylbiphenyl.
  2. Intermediate Formation: This reaction produces an intermediate that undergoes further transformations.
  3. Final Steps: The crude product is refined through crystallization processes involving solvents like ethyl acetate to enhance purity and reduce impurities, including valsartan impurity I .
Molecular Structure Analysis

Structure

The molecular structure of valsartan impurity I is closely related to that of valsartan itself but differs in specific functional groups or substituents that define its identity as an impurity. Detailed structural analysis often employs techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry for precise characterization .

Data

  • Molecular Formula: Specific molecular formulas for impurities are often derived from their structural analysis.
  • Molecular Weight: The molecular weight can be calculated based on the molecular formula obtained during characterization.
Chemical Reactions Analysis

Reactions

Valsartan impurity I can form through side reactions during the synthesis of valsartan. For example, reactions involving nitrosation or incomplete cyclization may lead to the formation of this impurity .

Technical Details

  • Side Reactions: The formation of valsartan impurity I may occur due to conditions that favor alternative pathways during synthesis.
  • Control Measures: Adjustments in reaction conditions, such as temperature and pH, are critical for minimizing the formation of such impurities.
Mechanism of Action

Process

Data

  • Receptor Interaction: Valsartan binds competitively to angiotensin II receptors.
  • Pharmacodynamics: The presence of impurities could potentially alter pharmacokinetics or pharmacodynamics if they interact with biological systems.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Valsartan impurity I may differ in appearance compared to pure valsartan.
  • Solubility: Solubility characteristics can vary based on structural differences.

Chemical Properties

  • Stability: Stability under various conditions (light, heat) can differ from that of pure valsartan.
  • Reactivity: Impurities may exhibit different reactivity profiles than the parent compound.
Applications

Scientific Uses

Understanding valsartan impurity I is essential for:

  • Quality Control: Ensuring pharmaceutical formulations meet safety standards.
  • Regulatory Compliance: Meeting guidelines set by health authorities regarding acceptable levels of impurities in drugs.
  • Research: Investigating the effects of impurities on drug efficacy and safety profiles.
Origins and Synthetic Pathways of Valsartan Impurity I

Role of Manufacturing Process Variations in Impurity Formation

Valsartan Impurity I (C~24~H~28~N~2~O~3~) arises as a process-related impurity during valsartan synthesis. Its formation is intrinsically linked to manufacturing process deviations, particularly those involving tetrazole ring formation and biphenyl coupling.

Comparative Analysis of Synthetic Routes in Patent Literature

The original Novartis patent (1996) employed tributyltin azide for tetrazole ring formation, which avoided nitrosating conditions but posed environmental and toxicity concerns. Post-2012 generic manufacturers like Zhejiang Huahai Pharmaceutical (ZHP) implemented alternative routes documented in Chinese patent CN103420849A, substituting with sodium azide and sodium nitrite. This shift enabled higher yields but introduced critical vulnerability to nitrosamine formation through in situ generation of nitrous acid (HNO~2~) [1] [7].

Parallel synthetic approaches include:

  • Ullmann coupling: Copper-catalyzed homocoupling of halobenzenes, susceptible to residual metal catalysts that may promote degradation
  • Suzuki-Miyaura cross-coupling: Palladium-catalyzed reaction of aryl halides with arylboronic acids, requiring stringent control of residual palladium [3]

Table 1: Synthetic Route Comparison for Valsartan API Manufacturing

Synthetic StepNovartis ProcessZHP Generic Process (Post-2012)
Tetrazole CyclizationTributyltin azideSodium azide + Sodium nitrite
Solvent SystemNon-amide solventsDimethylformamide (DMF)
Max. NDMA in API (ppm)Not detected0.156 - 63.09 [1]
YieldModerate (75-85%)High (90-95%)

Impact of Reagent Selection on Impurity Generation

Sodium azide (NaN~3~) decomposition generates hydrazoic acid (HN~3~), which under acidic conditions forms highly reactive nitrous acid (HNO~2~). When dimethylformamide (DMF) degrades to dimethylamine (DMA), HNO~2~ nitrosates DMA to form N-nitrosodimethylamine (NDMA), classified as a probable human carcinogen. This reaction cascade follows the mechanism:$$\ce{(CH3)2NCHO ->[\Delta] (CH3)2NH}$$$$\ce{(CH3)2NH + NaNO2 + H+ -> (CH3)2N-N=O (NDMA) + NaOH}$$

Process parameters critically influence impurity profiles:

  • Azide excess: >1.5 equivalents increases NDMA risk by residual HN~3~
  • pH control: Reactions below pH 4.0 accelerate nitrosation kinetics
  • Solvent purity: Reused DMF contains 2-3x higher DMA concentrations [1] [5] [7]

Table 2: Reagent Impact on Nitrosamine Formation

Reagent ParameterLow-Risk ConditionHigh-Risk ConditionImpurity Increase Factor
Sodium azide stoichiometry≤1.1 equiv≥1.5 equiv3.5x
Reaction pH6.0-7.02.0-3.08.2x
DMF reuse cycles0 (fresh solvent)>3 cycles4.7x

Mechanistic Insights into Tetrazole Ring Functionalization

Side Reactions During Biphenyl-Tetrazole Coupling

The biphenyl-tetrazole moiety in valsartan contains nucleophilic nitrogen sites vulnerable to electrophilic attack. During tetrazole ring closure using ZHP's process:

  • Azide decomposition generates nitrosyl cations (NO⁺)
  • Solvent degradation produces dimethylamine (DMA) from DMF
  • NO⁺ attacks DMA forming NDMA, which incorporates into the API matrix
  • Concurrently, valsartan's tetrazole nitrogen may undergo C-nitrosation forming Impurity I derivatives [1] [7]

Crucially, residual metal catalysts (Cu, Pd) from coupling steps accelerate DMF decomposition. Studies show copper residues >50 ppm increase DMA formation by 300% during reflux conditions. The tetrazole ring's exothermic formation (ΔH = -120 kJ/mol) creates localized hot spots promoting degradation cascades [3] [8].

Nitrosamine Formation Pathways in Sartan Derivatives

Nitrosation pathways extend beyond valsartan to tetrazole-containing sartans (losartan, irbesartan, candesartan). Three primary mechanisms exist:

  • Secondary amine nitrosation: DMA/DEA reaction with nitrosating agents (NO~x~, HNO~2~)
  • Tetrazole ring nitrosation: Direct electrophilic attack on tetrazole nitrogen
  • Degradation-mediated: Peroxide oxidation of hydrazine intermediates (e.g., gliclazide degradation pathway)

In silico prediction (Zeneth® software) demonstrates that alkaline conditions (pH >10) accelerate nitrosation kinetics by facilitating NO~2~^-^ oxidation to NO~2~ radicals. For tetrazole rings, the reaction energy barrier decreases from 98 kJ/mol (neutral pH) to 62 kJ/mol (pH 12), explaining why NDMA contamination persisted for 4+ years in valsartan APIs despite standard QC testing [5] [9].

Table 3: Nitrosamine Pathways in Sartan APIs

MechanismPrecursor RequirementExample in SartansReported Levels
Solvent-mediatedDMF/DEF degradationValsartan (ZHP process)NDMA up to 63.09 ppm [1]
Direct ring nitrosationTetrazole ring activationLosartan potassiumNDEA 0.03-0.27 ppm [4]
Reagent contaminationSodium nitrite impuritiesMultiple sartansNDMA 0.08-1.24 ppm [5]

Properties

CAS Number

443093-86-5

Product Name

Valsartan impurity I

IUPAC Name

(2S)-2-[[4-(2-cyanophenyl)phenyl]methyl-pentanoylamino]-3-methylbutanoic acid

Molecular Formula

C24H28N2O3

Molecular Weight

392.5 g/mol

InChI

InChI=1S/C24H28N2O3/c1-4-5-10-22(27)26(23(17(2)3)24(28)29)16-18-11-13-19(14-12-18)21-9-7-6-8-20(21)15-25/h6-9,11-14,17,23H,4-5,10,16H2,1-3H3,(H,28,29)/t23-/m0/s1

InChI Key

RPEKUWAESSKCLD-QHCPKHFHSA-N

SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C#N)C(C(C)C)C(=O)O

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C#N)C(C(C)C)C(=O)O

Isomeric SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C#N)[C@@H](C(C)C)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.